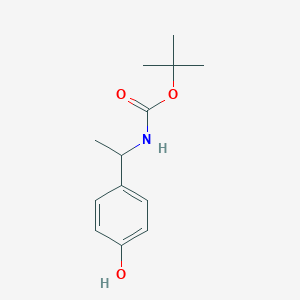

Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate

Overview

Description

“Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent . This process yields excellent results .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been investigated. It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

“this compound” is a white to slightly yellow needle-like compound . It has a molecular weight of 237.295 Da .Scientific Research Applications

Synthesis and Chemical Properties

- Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate serves as an intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), highlighting its utility in pharmaceutical research and development (Zhao et al., 2017).

- The compound is involved in directed lithiation processes, demonstrating its role in creating substituted products with high yields. This indicates its versatility in organic synthesis and the possibility of generating various derivatives for further application in drug discovery and development (Smith et al., 2013).

Enzymatic Kinetic Resolution

- It has been subjected to enzymatic kinetic resolution to produce optically pure enantiomers. This application is crucial for the synthesis of chiral compounds, which are often needed in the development of drugs with specific stereochemical requirements (Piovan et al., 2011).

Advanced Materials and Polymer Science

- The compound finds application in the field of material science, particularly in the modification of polyethylene. This involves grafting monomeric antioxidants onto polyethylene to enhance its properties, which is relevant for developing materials with improved stability and longevity (Kim, 2004).

Chemical Deprotection

- It has been used in the context of deprotection strategies, where aqueous phosphoric acid serves as a mild reagent for removing tert-butyl carbamate protecting groups. This technique is important in synthetic organic chemistry for the stepwise construction of complex molecules, including pharmaceuticals (Li et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[1-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(10-5-7-11(15)8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCGADYUJGMDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate](/img/structure/B1473470.png)

![Methyl 3-[(piperidin-4-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473471.png)

![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)

![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)

![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)